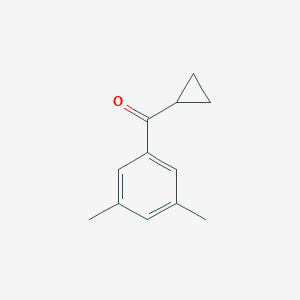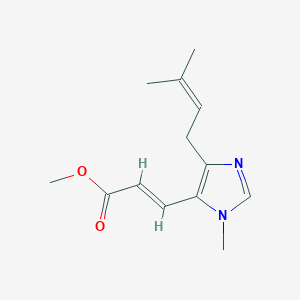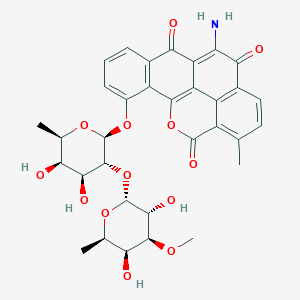
3,6-Dinitrobenzo(a)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dinitrobenzo(a)pyrene (DNBaP) is a polycyclic aromatic hydrocarbon (PAH) that is a potent mutagen and carcinogen. It is formed during the incomplete combustion of organic matter, such as fossil fuels and tobacco smoke. DNBaP is a highly toxic compound that poses a significant threat to human health and the environment.
Mecanismo De Acción
The mechanism of action of 3,6-Dinitrobenzo(a)pyrene is complex and not fully understood. It is believed that 3,6-Dinitrobenzo(a)pyrene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and other cellular macromolecules. This can lead to mutations and other genetic damage that can ultimately result in cancer.
Efectos Bioquímicos Y Fisiológicos
3,6-Dinitrobenzo(a)pyrene has been shown to have a range of biochemical and physiological effects on living organisms. It can cause oxidative stress, inflammation, and cell death. 3,6-Dinitrobenzo(a)pyrene has also been shown to disrupt cellular signaling pathways and to interfere with the normal functioning of enzymes and other proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,6-Dinitrobenzo(a)pyrene in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the effects of PAHs on living organisms. However, one limitation of using 3,6-Dinitrobenzo(a)pyrene is that it is highly toxic and must be handled with care. It is also difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many possible future directions for research on 3,6-Dinitrobenzo(a)pyrene. One area of interest is the development of new methods for detecting 3,6-Dinitrobenzo(a)pyrene in the environment and in biological samples. Another area of interest is the identification of new targets for 3,6-Dinitrobenzo(a)pyrene-induced mutagenesis and carcinogenesis. Additionally, there is a need for further research on the health effects of 3,6-Dinitrobenzo(a)pyrene exposure in humans and other animals.
Métodos De Síntesis
3,6-Dinitrobenzo(a)pyrene can be synthesized by the nitration of benzo(a)pyrene, which is a common PAH found in tobacco smoke and other combustion products. The nitration reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Aplicaciones Científicas De Investigación
3,6-Dinitrobenzo(a)pyrene is widely used in scientific research to study the mechanisms of mutagenesis and carcinogenesis. It is also used as a model compound to investigate the effects of PAHs on human health and the environment. 3,6-Dinitrobenzo(a)pyrene has been shown to induce mutations in bacterial and mammalian cells, and to cause DNA damage and chromosomal aberrations.
Propiedades
Número CAS |
128714-76-1 |
|---|---|
Nombre del producto |
3,6-Dinitrobenzo(a)pyrene |
Fórmula molecular |
C20H10N2O4 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
3,6-dinitrobenzo[a]pyrene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22(25)26)16-9-8-15(17)18(11)19(13)16/h1-10H |
Clave InChI |
FZBOFNLBBMIJMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] |
Otros números CAS |
128714-76-1 |
Sinónimos |
3,6-dinitrobenzo(a)pyrene 3,6-dinitrobenzo(e)pyrene 3,6-dinitrobenzopyrene 3,6-DNBP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






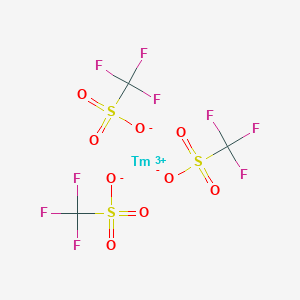
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
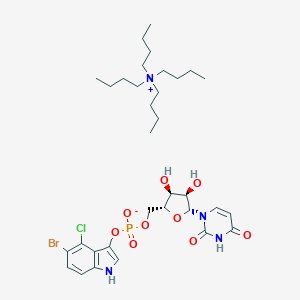
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)



